molecular formula C62H95N13O19 B612429 pep2-EVKI CAS No. 1315378-67-6

pep2-EVKI

Numéro de catalogue: B612429
Numéro CAS: 1315378-67-6
Poids moléculaire: 1326.51
Clé InChI: KGQYILLVACJAQP-XMCCVONBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pep2-EVKI is a synthetic peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 to protein interacting with C kinase (PICK1). This peptide is used primarily in neuroscience research to study the mechanisms of synaptic plasticity and memory formation .

Méthodes De Préparation

Pep2-EVKI is synthesized using standard solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Pep2-EVKI primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the PDZ domain of PICK1, disrupting the interaction between PICK1 and GluA2. This binding is highly selective and does not significantly interact with other proteins such as glutamate receptor AMPAR binding protein (GRIP) or ABP .

Applications De Recherche Scientifique

Key Research Findings

  • Role in LTP and LTD : Studies have demonstrated that Pep2-EVKI can block both LTP and LTD by disrupting GluA2-PICK1 interactions. This suggests that PICK1 plays a significant role in activity-dependent synaptic changes .
  • Impact on Drug-Seeking Behavior : Research indicates that administration of this compound can attenuate cocaine-induced reinstatement of drug-seeking behavior in animal models. This highlights its potential utility in understanding addiction mechanisms, particularly how alterations in AMPA receptor-mediated glutamate transmission contribute to relapse .
  • Cellular Studies : In vitro experiments have shown that this compound effectively inhibits the binding of PICK1 to GluR2-containing AMPA receptors, thereby providing insights into receptor trafficking dynamics during synaptic plasticity .

Case Study 1: Cocaine-Induced Reinstatement

In a study examining the effects of this compound on cocaine-seeking behavior, microinjections of the peptide into the nucleus accumbens were performed prior to a priming injection of cocaine. The results indicated a significant reduction in drug-seeking behavior, suggesting that this compound's interference with GluA2 trafficking plays a critical role in modulating addiction-related behaviors .

Case Study 2: Synaptic Plasticity

Another study focused on the role of this compound in synaptic plasticity demonstrated that viral expression of this compound prevented both LTP and LTD in hippocampal slices. This finding underscores the importance of PICK1-GluR2 interactions in maintaining synaptic efficacy during learning and memory processes .

Data Tables

Study Findings Reference
Cocaine-induced reinstatementThis compound reduced drug-seeking behavior when microinjected into nucleus accumbens
Synaptic plasticityViral expression blocked LTP and LTD, highlighting PICK1's role
Inhibition of receptor traffickingSelective blockade of PICK1-GluR2 interaction observed

Mécanisme D'action

Pep2-EVKI exerts its effects by binding to the PDZ domain of PICK1, a protein that interacts with the C-terminal of the AMPA receptor subunit GluA2. This binding disrupts the interaction between PICK1 and GluA2, preventing the trafficking of GluA2-containing AMPA receptors to the synapse. This disruption affects synaptic plasticity processes such as LTP and LTD, which are critical for memory formation and other cognitive functions .

Activité Biologique

pep2-EVKI is a synthetic peptide that acts as an inhibitor of the interaction between the AMPA receptor subunit GluA2 and the protein interacting with C kinase 1 (PICK1). This peptide has garnered attention due to its selective disruption of this binding, which plays a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP) and long-term depression (LTD). This article reviews the biological activity of this compound, detailing its mechanisms, experimental findings, and implications for neurobiology.

This compound specifically targets the C-terminal PDZ binding site of GluA2, inhibiting its interaction with PICK1. This interaction is essential for the trafficking and surface expression of GluA2-containing AMPA receptors at synapses. By blocking this binding, this compound influences synaptic strength and plasticity without affecting other interactions involving GluA2, such as those with GRIP or ABP .

1. Impact on Synaptic Plasticity

Studies have shown that this compound significantly affects synaptic plasticity in various models:

  • In Hippocampal Neurons : The application of this compound resulted in a blockade of LTP and LTD, indicating its role in maintaining long-term synaptic changes. Specifically, it prevented the long-lasting effects associated with these forms of plasticity by disrupting PICK1's interaction with GluA2 .
  • In Embryonic Zebrafish : Research demonstrated that this compound could prevent PKCγ-induced trafficking of GluR2-containing AMPA receptors into synaptic membranes. This blockade was shown to inhibit increases in miniature excitatory postsynaptic current (mEPSC) amplitude, highlighting its regulatory role in receptor dynamics during development .

2. Case Studies

Several case studies illustrate the biological activity of this compound:

  • Tm4sf2−/y Mice Model : In a study involving Tm4sf2−/y mice, treatment with this compound rescued synaptic impairments linked to alterations in excitatory postsynapse structure and function. The findings suggested that modulation of AMPA receptor interactions could be a therapeutic strategy for cognitive deficits associated with genetic mutations .
  • Activity-Dependent Changes : In cultured hippocampal neurons, the application of this compound showed that PICK1’s role in regulating AMPARs was activity-dependent. The blockade led to alterations in receptor composition at the synapse, affecting overall synaptic transmission .

Data Table

StudyModelFindings
Collingridge et al. (2003)Hippocampal NeuronsDisruption of LTP/LTD by this compound; selective inhibition of PICK1-GluA2 binding
Yao et al. (2008)Tm4sf2−/y MiceRescue of cognitive deficits; modulation of AMPAR interactions
Dickinson et al. (2009)ZebrafishPrevention of PKCγ-induced mEPSC amplitude increase; impact on receptor trafficking

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess pep2-EVKI's specificity in disrupting GluA2-PICK1 interactions?

  • Methodological Guidance :

  • Use competitive binding assays (e.g., co-immunoprecipitation or surface plasmon resonance) to compare this compound's affinity for PICK1 versus other PDZ-domain proteins like GRIP or ABP .
  • Include control peptides (e.g., pep2-SVKE, which lacks PDZ-binding activity) to validate selectivity. Ensure negative controls (e.g., scrambled-sequence peptides) to rule out nonspecific effects .
  • Quantify outcomes using electrophysiological measures (e.g., AMPA/NMDA ratio, rectification index) to confirm functional consequences of disrupted interactions .

Q. What experimental controls are essential when studying this compound's effects on synaptic plasticity?

  • Methodological Guidance :

  • Pharmacological controls : Co-apply PKC inhibitors (e.g., chelerythrine) to distinguish between PDZ-binding disruption and potential PKC substrate effects, as this compound contains a PKC phosphorylation motif .
  • Genetic controls : Use PICK1 knockout models or siRNA-mediated knockdown to isolate endogenous PICK1-dependent effects .
  • Behavioral controls : In in vivo studies, include sham-treated cohorts to account for peptide delivery artifacts (e.g., intracranial injection stress) .

Q. How can researchers ensure reproducibility in this compound-mediated AMPAR modulation studies?

  • Methodological Guidance :

  • Standardize peptide concentrations (e.g., 100 µM in whole-cell recordings) and delivery methods (e.g., inclusion in pipette solutions for electrophysiology) .
  • Report peptide purity (e.g., HPLC/MS validation) and storage conditions (e.g., lyophilized at -80°C) to minimize batch variability .
  • Use blinded data analysis to reduce observer bias in quantifying synaptic changes .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's role across different synaptic plasticity models?

  • Methodological Guidance :

  • Contextual analysis : Compare experimental systems (e.g., hippocampal CA1 vs. cerebellar synapses) for differences in baseline PICK1 expression or AMPAR subunit composition .
  • Data triangulation : Integrate electrophysiology with biochemical assays (e.g., surface GluA2 quantification via biotinylation) to correlate functional and molecular outcomes .
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., animal age, induction protocols) that may explain divergent results .

Q. What strategies optimize this compound delivery for in vivo studies of neuropathologies (e.g., epilepsy, ischemia)?

  • Methodological Guidance :

  • Delivery vehicles : Test lipid-based nanoparticles or cell-penetrating peptide conjugates to enhance blood-brain barrier penetration .
  • Dose-response profiling : Conduct pilot studies to establish the therapeutic window, balancing efficacy (synaptic modulation) and toxicity (off-target receptor effects) .
  • Longitudinal monitoring : Use intravital imaging or telemetry to track real-time peptide distribution and chronic effects .

Q. How can computational modeling complement experimental data on this compound's binding kinetics?

  • Methodological Guidance :

  • Molecular dynamics (MD) simulations : Model the GluA2-PICK1 interface to predict this compound binding affinities and conformational changes .
  • Machine learning : Train algorithms on existing PDZ domain interaction datasets to identify peptide sequence optimizations for enhanced specificity .
  • Validation : Cross-reference in silico predictions with experimental mutagenesis (e.g., alanine scanning of this compound residues) .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in this compound's effects on AMPAR rectification?

  • Methodological Guidance :

  • Statistical rigor : Apply mixed-effects models to account for inter-animal or inter-slice variability in electrophysiological recordings .
  • Outlier analysis : Use Grubbs' test or ROUT method to identify and exclude non-physiological data points (e.g., recording artifacts) .
  • Replication : Repeat experiments across independent cohorts/labs to confirm robustness .

Q. What frameworks guide hypothesis generation when this compound fails to alter synaptic strength in a novel system?

  • Methodological Guidance :

  • PICO framework : Refine hypotheses by specifying Population (e.g., cortical neurons), Intervention (this compound dose), Comparison (pep2-SVKI), and Outcome (AMPA current amplitude) .
  • FINER criteria : Evaluate if the question is Feasible (e.g., peptide stability in culture), Interesting (novel mechanism), Novel (understudied brain region), Ethical, and Relevant (therapeutic potential) .

Propriétés

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQYILLVACJAQP-XMCCVONBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N13O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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